5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound characterized by a complex structure that includes an oxadiazole ring and various functional groups. With the molecular formula and a molecular weight of approximately 445.61 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The presence of iodine and chlorine atoms, along with a fluorobenzyl ether, contributes to its unique chemical properties.
The synthesis of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves several key steps:
The specific conditions for these reactions—such as temperature, pressure, and reaction time—are critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the reactions.
The molecular structure features an oxadiazole ring fused with aromatic systems that include iodine and chlorine substituents. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 445.61 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)F)Cl |
| CAS Number | 1706445-16-0 |
The compound can undergo various chemical reactions due to its functional groups:
The major products formed from these reactions depend on specific conditions such as temperature, solvent choice, and the presence of catalysts . These modifications often enhance the compound's biological activity or alter its solubility properties.
The mechanism of action for 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets within biological systems:
Data from studies indicate that such interactions can lead to significant biological effects, including antimicrobial and anticancer activities .
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Stability | Stable under normal conditions |
These properties influence its handling and storage requirements in laboratory settings .
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific applications:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2